Ethyl thiazol-2-ylglycinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylamino)acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)5-9-7-8-3-4-12-7/h3-4H,2,5H2,1H3,(H,8,9) |
InChI Key |
YTGYUERWXQQHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC=CS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl thiazol-2-ylglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl thiazol-2-ylglycinate, a heterocyclic compound incorporating a thiazole ring and a glycinate ester moiety, holds potential as a building block in medicinal chemistry and drug discovery. The thiazole nucleus is a prominent scaffold in numerous biologically active compounds, imparting a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted properties and general characteristics of related thiazole derivatives to offer a broader understanding for research and development purposes.
Chemical Structure and Properties
This compound, systematically named ethyl 2-(thiazol-2-ylamino)acetate, is an organic molecule with the chemical formula C₇H₁₀N₂O₂S. The structure features a central thiazole ring substituted at the 2-position with an amino group that is further linked to an ethyl glycinate chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O₂S | - |
| Molecular Weight | 186.23 g/mol | Calculated |
| Appearance | Oily | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in ethanol | [1] |
| pKa | Not available | - |
| LogP | Not available | - |
Note: Due to a lack of extensive experimental data, some values are calculated or inferred from related compounds.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in public databases. However, some experimental infrared (IR) spectral data has been reported.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3320 | N-H stretching | [1] |
| 3070 | C-H aromatic stretching | [1] |
| 2958 | C-H aliphatic stretching | [1] |
| 1756 | C=O (ester) stretching | [1] |
Expected NMR and Mass Spectrometry Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the glycinate moiety, a singlet for the N-H proton, and signals for the protons on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the methylene carbons, the carbons of the ethyl group, and the carbons of the thiazole ring.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the side chain.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the N-alkylation of 2-aminothiazole with bromoethyl acetate.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
To a solution of 2-aminothiazole (10 mmol) in absolute ethanol, add bromoethyl acetate (20 mmol) and sodium bicarbonate (3 g).[1]
-
Reflux the reaction mixture for 8 hours.[1]
-
After cooling, pour the reaction mixture into 100 mL of cold water.[1]
-
The crude product, which is oily, is then extracted with ether.[1]
-
The ether layer is collected and the solvent is removed under reduced pressure to yield Ethyl 2-(thiazole-2-ylamino)acetate. The reported yield is 95%.[1]
Reactivity and Stability
The chemical reactivity of this compound is dictated by the functional groups present in its structure: the thiazole ring, the secondary amine, and the ester group.
Caption: Key Reactive Sites of this compound.
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle. The nitrogen and sulfur atoms influence its reactivity. The nitrogen atom can act as a proton acceptor (base) and a nucleophile. The ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene.
-
Secondary Amine: The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation.
-
Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to amides by reaction with amines.
Stability: Thiazole-containing compounds are generally stable. However, the ester group may be sensitive to strong acids or bases, leading to hydrolysis. The compound should be stored in a cool, dry place to prevent degradation.
Relevance in Drug Development
The thiazole moiety is a key structural component in a wide array of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino acid-like side chain in this compound makes it an attractive starting material for the synthesis of novel peptidomimetics and other bioactive molecules.
While specific biological activities or signaling pathway involvement for this compound have not been extensively reported, its structural motifs suggest potential for interaction with various biological targets. Further research into its pharmacological profile is warranted.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry. This guide has summarized the currently available information on its chemical properties, synthesis, and reactivity. While there is a notable lack of comprehensive experimental data for this specific isomer, the provided information, supplemented with predicted properties, serves as a useful resource for researchers and scientists in the field of drug development. Further investigation into the spectroscopic characterization and biological evaluation of this compound is encouraged to fully elucidate its potential.
References
Structural Analysis of Ethyl Thiazole Derivatives: A Technical Guide
Introduction
This technical guide provides an in-depth structural analysis of ethyl thiazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. While the initial focus of this guide was on ethyl thiazol-2-ylglycinate, a comprehensive search of scientific literature and chemical databases did not yield sufficient experimental data for a detailed analysis of this specific molecule. Therefore, this guide will use ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate as representative examples to illustrate the principles of structural characterization for this compound class. The data and methodologies presented herein are based on published crystallographic and spectroscopic studies.[1][2]
Molecular Structure and Crystallography
The molecular structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate (Compound I) and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate (Compound II) have been elucidated by X-ray diffraction.[1][2] Both molecules adopt a nearly planar, V-shaped conformation. This conformation is stabilized by intramolecular hydrogen bonds.[1][2]
The crystal structures reveal distinct packing arrangements. In the crystal of Compound I, molecules form stacks along the a-axis, linked by π(S)⋯π(C) interactions.[1] For Compound II, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further cross-linked into sheets by π–π stacking interactions.[1]
Table 1: Crystallographic Data Summary
| Parameter | Compound I (C₂₁H₂₂N₂O₂S) | Compound II (C₁₈H₁₅N₃O₄S) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 8.234(3) | 12.083(4) |
| b (Å) | 9.456(4) | 8.435(3) |
| c (Å) | 13.597(5) | 17.653(6) |
| α (°) | 85.34(3) | 90 |
| β (°) | 80.09(3) | 109.23(3) |
| γ (°) | 78.23(3) | 90 |
| Volume (ų) | 1014.1(7) | 1700.1(10) |
| Z | 2 | 4 |
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the functional groups and connectivity of the ethyl thiazole derivatives.
Infrared (IR) Spectroscopy
The FT-IR spectra show characteristic absorption bands corresponding to the functional groups present in the molecules.
Table 2: Key FT-IR Spectral Data (ν_max, cm⁻¹)
| Functional Group | Compound I | Compound II |
| N-H stretch | 3090 | 3090 |
| C=O stretch (carbamate) | 1725 | 1720 |
| C=N stretch (thiazole) | 1603 | 1600 |
| Aromatic C=C stretch | 1544, 1487 | 1545, 1483 |
| NO₂ stretch (asymmetric) | - | 1545 |
| NO₂ stretch (symmetric) | - | 1352 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the proton environment in the molecules. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 3: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)
| Protons | Compound I (δ, ppm) | Compound II (δ, ppm) |
| -CH₃ (ethyl) | 1.33 (t, 3H, J = 7.1 Hz) | 1.31 (t, 3H, J = 7.1 Hz) |
| -CH₂- (ethyl) | 4.21 (q, 2H, J = 7.1 Hz) | 4.23 (q, 2H, J = 7.1 Hz) |
| -CH(CH₃)₂ (isopropyl) | 1.25 (d, 6H, J = 6.9 Hz) | - |
| -CH(CH₃)₂ (isopropyl) | 2.96 (h, 1H, J = 7.2 Hz) | - |
| Thiazole-H | 8.20 (s, 1H) | 8.85 (s, 1H) |
| Aromatic-H | 7.19-8.29 (m) | 7.23-8.48 (m) |
| N-H (carbamate) | 12.02 (s, 1H) | 11.65 (s, 1H) |
Experimental Protocols
Synthesis of Ethyl {2-[4-(substituted-phenyl)thiazol-2-yl]phenyl}carbamates
This section details the general synthetic procedure for the title compounds.
Workflow for Synthesis
Caption: General synthetic workflow for the target compounds.
Detailed Protocol:
-
A solution of ethyl (2-carbamothioylphenyl)carbamate (10 mmol) and the appropriately substituted phenacyl bromide (10 mmol) in 50 ml of 95% ethanol is prepared.[1]
-
The reaction mixture is heated under reflux for 12 hours.[1]
-
After cooling to room temperature, the solution is basified with a saturated sodium bicarbonate (NaHCO₃) solution.[1]
-
The resulting precipitate is collected by filtration.
-
The isolated solid is washed with water and dried under vacuum to yield the final crystalline product.[1]
X-ray Crystallography
The following outlines the general procedure for single-crystal X-ray diffraction analysis.
Experimental Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray analysis.
Detailed Protocol:
-
A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a specific temperature using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
The collected data is processed, including corrections for Lorentz and polarization effects.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
The final structure is validated using software tools to check for geometric consistency and other quality indicators.
Signaling Pathway and Logical Relationships
While the direct interaction of these specific compounds with biological signaling pathways is not detailed in the provided references, a logical diagram can illustrate their potential role as enzyme inhibitors, a common mechanism for bioactive small molecules.
Hypothetical Enzyme Inhibition Pathway
References
- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 2. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl thiazol-2-ylglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl thiazol-2-ylglycinate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and potential applications. Particular emphasis is placed on providing detailed experimental procedures and structured data presentation to facilitate its use in a research and development setting.
Chemical Identity and Properties
This compound, systematically named Ethyl 2-(thiazol-2-yl)acetate, is a chemical compound with the CAS Registry Number 141704-11-2 . Its structure features a thiazole ring substituted at the 2-position with an ethyl acetate group.
Physicochemical Data
The following table summarizes the key physicochemical properties of Ethyl 2-(thiazol-2-yl)acetate. Data for the closely related and well-characterized benzofused analogue, Ethyl 2-(benzo[d]thiazol-2-yl)acetate, is also provided for comparative purposes.
| Property | Ethyl 2-(thiazol-2-yl)acetate | Ethyl 2-(benzo[d]thiazol-2-yl)acetate |
| CAS Number | 141704-11-2 | 29182-42-1[1] |
| Molecular Formula | C₇H₉NO₂S | C₁₁H₁₁NO₂S[1] |
| Molecular Weight | 171.22 g/mol [2] | 221.28 g/mol [1] |
| Appearance | - | Colorless to light yellow liquid[1] |
| Boiling Point | - | 145 °C / 1.5 mmHg[1] |
| Density | - | 1.260 ± 0.06 g/cm³ (Predicted)[1] |
| Refractive Index | - | 1.58 (Predicted)[1] |
| Solubility | - | Soluble in ethanol, ether[1] |
Spectroscopic Data
The structural elucidation of Ethyl 2-(thiazol-2-yl)acetate is supported by various spectroscopic techniques. Below is a summary of expected and reported spectral data.
| Spectroscopy | Data for Ethyl 2-(thiazol-2-yl)acetate and related compounds |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet) and the thiazole ring protons. For the related Ethyl 2-amino-4-thiazoleacetate, characteristic peaks are observed at δ 6.30 (s, 1H, thiazole-H), 4.17 (q, 2H, -OCH₂-), 3.54 (s, 2H, -CH₂-), and 1.26 (t, 3H, -CH₃) ppm. |
| ¹³C NMR | Expected signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the thiazole ring. For Ethyl 2-amino-4-thiazoleacetate, signals appear around δ 168.8 (C=O), 150.2 (thiazole C2), 135.1 (thiazole C4), 101.9 (thiazole C5), 60.9 (-OCH₂-), and 14.2 (-CH₃) ppm. |
| Mass Spec. | For the related Ethyl 2-amino-4-thiazoleacetate, the molecular ion peak [M]⁺ is observed at m/z 186. Key fragments are observed at m/z 113 and 114. |
| Infrared (IR) | Expected characteristic absorption bands for the C=O stretch of the ester (around 1730-1750 cm⁻¹) and vibrations of the thiazole ring. For the related Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate, a strong C=O stretching vibration is reported at 1732 cm⁻¹. |
Synthesis of Ethyl 2-(thiazol-2-yl)acetate
The synthesis of Ethyl 2-(thiazol-2-yl)acetate can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a common and versatile method for constructing the thiazole ring. This typically involves the condensation of an α-haloketone or α-haloester with a thioamide.
Experimental Protocol: Modified Hantzsch Synthesis
This protocol is adapted from general procedures for the synthesis of thiazole derivatives.
Materials:
-
Thioacetamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 2-(thiazol-2-yl)acetate.
Applications in Drug Development and Research
Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities. This compound and its derivatives serve as important building blocks in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The ester functionality of Ethyl 2-(thiazol-2-yl)acetate provides a reactive handle for various chemical transformations, including hydrolysis, amidation, and reduction. The thiazole ring itself can undergo further functionalization. This versatility makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
The general workflow for utilizing Ethyl 2-(thiazol-2-yl)acetate as a scaffold in drug discovery is depicted below.
Caption: Drug discovery workflow utilizing this compound.
Potential Biological Activities
While specific biological data for Ethyl 2-(thiazol-2-yl)acetate is limited in the public domain, the thiazole moiety is a well-known pharmacophore. Derivatives of thiazole have been reported to possess a broad spectrum of activities, including:
-
Antimicrobial
-
Anticancer
-
Anti-inflammatory
For instance, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. The general mechanism of action for such compounds often involves the inhibition of key enzymes or the disruption of cellular processes essential for pathogen or cancer cell survival.
A simplified representation of a potential mechanism of action for a thiazole-based anticancer agent is shown below.
Caption: Potential anticancer mechanism of a thiazole derivative.
Conclusion
This compound (CAS: 141704-11-2) is a valuable heterocyclic building block for synthetic and medicinal chemistry. This guide has provided a consolidated resource of its known properties, a plausible synthetic protocol, and an overview of its potential applications in drug discovery and development. The provided data and workflows are intended to support researchers and scientists in their endeavors to explore the full potential of this and related thiazole-containing molecules. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound.
References
An In-depth Technical Guide on Ethyl Thiazolecarboxylate Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, is a versatile scaffold known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth look at ethyl thiazolecarboxylate derivatives, with a specific focus on Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a key intermediate in the synthesis of various bioactive molecules.
Core Compound Profile: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate
This section details the molecular and physical properties of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate, a significant building block in pharmaceutical synthesis.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₈N₂O₃S | [1][2] |
| Molecular Weight | 200.22 g/mol | [1][2] |
| CAS Number | 64987-08-2 | [1][2] |
| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | [2] |
| Synonyms | Ethyl 2-amino-4-thiazoleglyoxylate, (2-Amino-1,3-thiazol-4-yl)(oxo)acetic Acid Ethyl Ester | [1] |
| Physical Form | Solid | |
| Melting Point | >148°C (decomposes) | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
Experimental Protocols
The synthesis of thiazole derivatives often employs the well-established Hantzsch thiazole synthesis. Below are generalized protocols for the synthesis of related ethyl thiazolecarboxylate compounds.
1. Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This method involves the condensation of an α-halocarbonyl compound with a thioamide.
-
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate to the solution dropwise while stirring.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, ethyl 2-aminothiazole-4-carboxylate, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the purified product.
-
2. Synthesis of Ethyl 2-(thiazol-2-ylamino)acetate
-
Materials:
-
2-aminothiazole
-
Bromoethyl acetate
-
Sodium bicarbonate
-
Ethanol (solvent)
-
-
Procedure:
-
Combine 2-aminothiazole, bromoethyl acetate, and sodium bicarbonate in absolute ethanol.
-
Reflux the mixture for approximately 8 hours.[3]
-
After cooling, pour the reaction mixture into cold water.
-
The product will separate as an oil. Extract the aqueous mixture with diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate and evaporate the solvent to yield the oily product, ethyl 2-(thiazol-2-ylamino)acetate.[3]
-
Visualization of Synthetic Pathway
The following diagram illustrates a generalized workflow for the Hantzsch synthesis of a substituted thiazole.
Applications in Drug Development and Research
Ethyl thiazolecarboxylate derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds.
-
Antibacterial Agents: Ethyl 2-(2-aminothiazol-4-yl)glyoxylate is a crucial building block in the synthesis of cephalosporin antibiotics. The aminothiazole moiety is a common feature in the side chains of third and fourth-generation cephalosporins, enhancing their antibacterial spectrum and potency.
-
Anti-inflammatory and Antiallergic Agents: This class of compounds has been utilized in the development of novel anti-inflammatory and antiallergic drugs.[1] The thiazole nucleus can be modified to interact with various biological targets involved in inflammatory pathways.
-
Anticancer Drug Discovery: The 2-aminothiazole scaffold is a privileged structure in the design of anticancer agents.[4] Derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of signaling pathways crucial for tumor growth.
-
Signaling Pathway Modulation: Thiazole-containing molecules have been shown to interact with a variety of biological targets, including enzymes and receptors, thereby modulating cellular signaling pathways.[5] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them effective ligands for protein binding sites. Research in this area continues to uncover new therapeutic applications for this versatile class of compounds.
References
- 1. usbio.net [usbio.net]
- 2. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features and ability to participate in various biological interactions have led to the development of a wide array of thiazole derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various thiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for representative thiazole derivatives against different cancer cell lines is presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | Chronic Myeloid Leukemia (K562) | <0.001 | [1] |
| Tiazofurin | Human Leukemia (HL-60) | 1.8 | [1] |
| Compound 1 | Breast (MCF-7) | 0.48 | [2] |
| Compound 2 | Lung (A549) | 0.97 | [2] |
| Compound 3b | Leukemia (HL-60(TB)) | Not Specified (High GI%) | [3] |
| Compound 3e | Leukemia (HL-60(TB)) | Not Specified (High GI%) | [3] |
| Compound 4c | Breast (MCF-7) | 2.57 | [4] |
| Compound 4c | Liver (HepG2) | 7.26 | [4] |
| Compound 16a | Breast (MCF-7) | 0.73 | [5] |
| Compound 18f | Breast (MCF-7) | 6.25 | [5] |
Signaling Pathways in Anticancer Activity
The anticancer effects of thiazole derivatives are often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Many thiazole derivatives have been developed as inhibitors of key kinases within this pathway.[3][6]
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl Thiazol-2-ylglycinate: A Detailed Protocol for Researchers
For Immediate Release
SWANSEA, UK – October 25, 2025 – This application note provides a detailed protocol for the synthesis of ethyl thiazol-2-ylglycinate, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds. The thiazole moiety is a prominent scaffold in many approved drugs, exhibiting a wide range of pharmacological activities. This protocol outlines a reliable method for the preparation of this compound, focusing on a C-C bond formation at the C2 position of the thiazole ring.
Overview of the Synthetic Approach
The synthesis of this compound is achieved through a two-step process. The first step involves the deprotonation of the thiazole ring at its most acidic position, the C2 carbon, using a strong organolithium base. The resulting 2-lithiothiazole intermediate is then quenched with an appropriate electrophile, ethyl chloroacetate, to introduce the ethyl glycinate moiety. This method provides a direct and efficient route to the target compound.
Experimental Protocol
Materials and Methods
Reagents:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl chloroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a septum, is charged with anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation of Thiazole: The flask is cooled to -78 °C in a dry ice/acetone bath. Thiazole is then added dropwise via syringe. Following the addition of thiazole, n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiazole.
-
Electrophilic Quench: Ethyl chloroacetate is then added dropwise to the solution of 2-lithiothiazole at -78 °C. The reaction mixture is stirred at this temperature for an additional 2-3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. The mixture is then allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio/Condition | Notes |
| Thiazole | 1.0 eq | Starting material |
| n-Butyllithium (n-BuLi) | 1.1 eq | Deprotonating agent |
| Ethyl chloroacetate | 1.2 eq | Electrophile |
| Solvent | Anhydrous THF | Reaction medium |
| Deprotonation Temperature | -78 °C | Critical for stability of 2-lithiothiazole |
| Deprotonation Time | 1 hour | For complete formation of the intermediate |
| Electrophilic Quench Temp. | -78 °C | To control reactivity |
| Electrophilic Quench Time | 2-3 hours | To ensure complete reaction |
| Expected Yield | 60-70% | Based on similar C2-alkylation reactions |
Visualizing the Synthesis Workflow
The logical flow of the synthesis protocol is depicted in the following diagram:
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Ethyl chloroacetate is a lachrymator and toxic. It should be handled in a well-ventilated fume hood.
-
All reactions should be carried out in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the conditions based on their specific laboratory settings and available resources.
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl thiazol-2-ylglycinate, a valuable building block in medicinal chemistry and drug development, via the Hantzsch thiazole synthesis.
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the formation of thiazole rings.[1][2] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. This methodology is widely employed for the preparation of a diverse range of thiazole derivatives, which are prominent scaffolds in many biologically active compounds. This compound, also known as Ethyl 2-(thiazol-2-yl)acetate, is a key intermediate for the synthesis of various pharmaceutical agents. Its synthesis via the Hantzsch reaction offers a straightforward and efficient route.
Reaction Scheme
The synthesis of this compound proceeds through the reaction of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) with thioformamide. The reaction is a nucleophilic substitution followed by cyclization and dehydration to form the aromatic thiazole ring.
Figure 1: Hantzsch Thiazole Synthesis of this compound
Caption: General reaction scheme for the Hantzsch synthesis of this compound.
Experimental Protocols
The following protocols outline the synthesis of this compound using either ethyl chloroacetate or ethyl bromoacetate.
Protocol 1: Synthesis from Ethyl Chloroacetate and Thiourea (as a precursor to Thioformamide in situ)
This protocol is adapted from a similar synthesis of a substituted thiazole.[3]
Materials:
-
Ethyl chloroacetate
-
Thiourea
-
Ethanol (95%)
-
Sodium acetate trihydrate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol by refluxing for 15-20 minutes.
-
Slowly add ethyl chloroacetate (1.02 eq) through the condenser while maintaining a gentle reflux.
-
Continue refluxing the mixture for an additional 3 hours.
-
Allow the reaction mixture to cool to room temperature. A solid precipitate of the hydrochloride salt of the intermediate may form.
-
Filter the crude product and wash with a small amount of cold ethanol.
-
Dissolve the crude solid in hot, deoxygenated water.
-
Add a boiling solution of sodium acetate trihydrate in water to neutralize the hydrochloride salt and induce precipitation of the free base.
-
Cool the mixture in an ice bath to complete precipitation.
-
Filter the crystalline product, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis using Microwave Irradiation
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]
Materials:
-
Ethyl bromoacetate
-
Thioformamide
-
Methanol
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine ethyl bromoacetate (1.0 eq) and thioformamide (1.0 eq) in methanol.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 30 minutes under a pressure of approximately 250 psi.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Data Presentation
The following table summarizes typical quantitative data for the starting materials and the product. Please note that the yield can vary depending on the specific reaction conditions and purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Yield (%) |
| Ethyl Chloroacetate | C4H7ClO2 | 122.55 | Liquid | 144-146 | - |
| Ethyl Bromoacetate | C4H7BrO2 | 167.00 | Liquid | 159 | - |
| Thioformamide | CH3NS | 61.10 | Solid | - | - |
| This compound | C7H9NO2S | 171.22 | - | - | 65-85* |
* Yields are estimated based on similar Hantzsch thiazole syntheses and may vary.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), a singlet for the methylene protons adjacent to the thiazole ring, and signals for the thiazole ring protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Experimental Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis and purification of this compound.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols related to the synthesis of ethyl thiazol-2-ylglycinate and its derivatives. The information compiled herein is sourced from established synthetic methodologies for thiazole-containing compounds, offering a comprehensive guide for laboratory preparation and further reaction.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous biologically active molecules. The thiazole moiety serves as a critical pharmacophore, and its derivatives have shown a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The synthesis of this and related compounds often relies on the foundational Hantzsch thiazole synthesis, a versatile method for constructing the thiazole ring. Subsequent functionalization of the thiazole or its side chains allows for the creation of a diverse library of molecules for screening and development.
This document outlines the key reaction conditions for the synthesis of thiazole precursors and their subsequent conversion to amino-ester derivatives, providing a basis for the preparation of this compound.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through a multi-step process, primarily involving the construction of the thiazole ring followed by the introduction of the glycinate moiety. The Hantzsch thiazole synthesis is a cornerstone of this process.
A generalized workflow for the synthesis is presented below:
Caption: Generalized synthetic workflow for this compound.
Hantzsch Thiazole Synthesis: Data and Protocols
The Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide to yield a thiazole. For the synthesis of precursors to this compound, an α-halo-β-ketoester is a common starting material.
Table 1: Reaction Conditions for Hantzsch Thiazole Synthesis of Related Compounds
| Starting Material (α-halocarbonyl) | Thioamide | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-chloro-3-oxobutanoate | Pyridine-4-carbothioamide | Absolute Ethanol | - | Reflux | 5 | - | [1] |
| Ethyl acetoacetate (brominated in situ) | Thiourea | Not specified | - | Not specified | - | - | [2] |
| Ethyl 2-bromoacetophenone | Carbothioamide | Tetrahydrofuran | - | Reflux | 0.5 | 89 | [3] |
| 3-chloro-2,4-pentanedione | Carbothioamide | Tetrahydrofuran | Sodium acetate | Not specified | - | - | [3] |
Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate [1]
This protocol describes the synthesis of a structurally related thiazole derivative and serves as a representative example of the Hantzsch reaction.
-
Reactant Preparation: A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is prepared in absolute ethanol (30 mL).
-
Reaction: The mixture is heated to reflux for 5 hours.
-
Work-up: After cooling, the reaction mixture is poured into cold water and neutralized with a 10% sodium bicarbonate solution.
-
Isolation: The resulting solid is filtered, washed with water, and crystallized from water to yield the final product.
Synthesis of Functionalized Thiazole Acetates
A more direct precursor can be synthesized through a multi-step process involving oximation, halogenation, and cyclization.
Table 2: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate [4]
| Step | Reactants | Solvent | Reagents | Temperature (°C) | Time (h) |
| 1. Oximation | Ethyl acetoacetate, Sodium nitrite | Purified water | Conc. H₂SO₄ | 10-15 | 3-5 (addition), 3-5 (reaction) |
| 2. Halogenation | 2-oximino ethyl acetoacetate | Chloroform | Bromine | 30-40 | 3-5 (addition) |
| 3. Cyclization | Halogenated intermediate, Thiourea | Methanol | 12-ammonium phosphomolybdate | Reflux | 2-4 |
Experimental Protocol: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate [4]
This patented method provides a high-yield synthesis of a key intermediate for antibiotics.
Step 1: Oximation Reaction
-
In a three-necked flask, dissolve sodium nitrite in purified water with stirring for 20-30 minutes.
-
Cool the solution to 10-15 °C and add ethyl acetoacetate.
-
Add 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature at 10-15 °C.
-
Continue the reaction for an additional 3-5 hours after the addition is complete.
-
Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate by vacuum distillation.
Step 2: Halogenation Reaction
-
Dissolve the 2-oximino ethyl acetoacetate in chloroform and add it to a three-necked flask.
-
Add bromine dropwise over 3-5 hours, controlling the reaction temperature between 30-40 °C.
-
After the addition, continue to react for 1-2 hours.
-
Wash the reaction solution sequentially with purified water, 10% sodium bicarbonate solution, and then purified water again.
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent by vacuum distillation to obtain the halogenated intermediate.
Step 3: Cyclization Reaction
-
To a three-necked flask, add the halogenated intermediate, thiourea, 12-ammonium phosphomolybdate (catalyst), and methanol.
-
Heat the mixture to reflux and react for 2-4 hours.
-
After the reaction is complete, cool the mixture, filter to recover the catalyst, and concentrate the filtrate under vacuum.
-
Recrystallize the resulting solid from a methanol-water mixture to obtain the final product.
Caption: Reaction scheme for the synthesis of a functionalized thiazole acetate.
Introduction of the Glycine Moiety
While a direct protocol for the synthesis of this compound was not found, a plausible route involves the reaction of a suitable precursor, such as ethyl 2-bromothiazole-5-carboxylate or a related ester, with a source of glycine. A documented reaction of ethyl benzothiazol-2-acetate with potassium glycinate provides a strong basis for this proposed transformation.[5]
Table 3: Reaction Conditions for Amination of a Thiazole Acetate Derivative
| Thiazole Substrate | Aminating Agent | Solvent | Additives | Time (h) | Product | Reference |
| Ethyl benzothiazol-2-acetate | Potassium glycinate | Ethanol/DMF | Acetic acid (neutralization) | 24 | N-(benzothiazol-2-ylacetyl)glycine | [5] |
Proposed Protocol: Synthesis of this compound
This proposed protocol is based on the reaction of a related benzothiazole derivative.[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve the ethyl thiazole-2-acetate precursor in a mixture of ethanol and DMF.
-
Addition of Reagent: Add potassium glycinate to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The original publication suggests a 24-hour reaction time.
-
Work-up: Upon completion, neutralize the reaction mixture with acetic acid.
-
Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Caption: Proposed pathway for the amination of a thiazole acetate precursor.
Conclusion
The synthesis of this compound can be effectively achieved through established synthetic organic chemistry methodologies. The Hantzsch thiazole synthesis provides a robust method for creating the core thiazole ring structure, while subsequent functionalization allows for the introduction of the desired glycinate side chain. The protocols and data presented here, derived from closely related and well-documented procedures, offer a solid foundation for researchers to develop and optimize the synthesis of this and other valuable thiazole derivatives for applications in drug discovery and development. Careful control of reaction conditions, including temperature, reaction time, and stoichiometry, will be crucial for achieving high yields and purity.
References
Application Notes and Protocols for the Purification of Ethyl Thiazol-2-ylglycinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl thiazol-2-ylglycinate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification techniques: recrystallization and column chromatography, complete with experimental procedures and expected outcomes.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug candidates. This document offers guidance on established laboratory methods to achieve high-purity this compound.
Purification Techniques
Two common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture. For this compound, which is an ester, solvents like ethanol or ethyl acetate are often suitable.
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Expected Results:
| Parameter | Typical Value |
| Purity | > 98% (by HPLC) |
| Yield | 70-90% |
| Appearance | White to off-white crystalline solid |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel as the stationary phase is effective.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mobile phase of n-hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20), is often effective in separating the desired compound from impurities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Expected Results:
| Parameter | Typical Value |
| Purity | > 99% (by HPLC) |
| Yield | 60-80% |
| Appearance | Colorless to pale yellow oil or solid |
| Mobile Phase Gradient | n-Hexane:Ethyl Acetate (95:5 to 80:20) |
Workflow and Pathway Visualizations
To aid in the understanding of the purification processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Application Notes and Protocols for NMR Spectroscopic Analysis of Ethyl Thiazol-2-ylglycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl thiazol-2-ylglycinate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in many biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds. These predictions serve as a guide for researchers in the initial identification and characterization of the compound.
Predicted ¹H NMR Data
The expected proton NMR spectrum of this compound would exhibit signals corresponding to the ethyl group protons, the alpha-proton of the glycinate moiety, the amino proton, and the protons of the thiazole ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | 1.2-1.4 | Triplet (t) | 7.1 |
| -CH₂ (Ethyl) | 4.1-4.3 | Quartet (q) | 7.1 |
| α-CH (Glycinate) | 5.0-5.2 | Doublet (d) | ~6 |
| -NH- | 5.5-6.5 | Broad Singlet (br s) | - |
| H-5 (Thiazole) | 7.0-7.2 | Doublet (d) | ~3.5 |
| H-4 (Thiazole) | 7.4-7.6 | Doublet (d) | ~3.5 |
Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted to show six distinct signals, corresponding to the two carbons of the ethyl group, the two carbons of the glycinate backbone, and the three carbons of the thiazole ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | 14.0-15.0 |
| -CH₂ (Ethyl) | 61.0-63.0 |
| α-CH (Glycinate) | 55.0-58.0 |
| C=O (Ester) | 170.0-172.0 |
| C-5 (Thiazole) | 115.0-118.0 |
| C-4 (Thiazole) | 138.0-141.0 |
| C-2 (Thiazole) | 165.0-168.0 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. These protocols can be adapted for use with most modern NMR spectrometers.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if the compound is not soluble in CDCl₃.
-
Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added.
-
Transfer to NMR Tube : Filter the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping and Labeling : Cap the NMR tube and label it clearly.
NMR Data Acquisition
¹H NMR Spectroscopy
-
Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
-
Spectrometer Frequency : 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.
-
-
Processing : Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Visualizations
Chemical Structure and Atom Numbering
Caption: Chemical structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted ¹H-¹³C HMQC/HSQC Correlations
Caption: Predicted direct one-bond ¹H-¹³C correlations (HMQC/HSQC).
Applications of Ethyl Thiazol-2-ylglycinate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl thiazol-2-ylglycinate and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized in the synthesis of compounds targeting a range of biological processes. The thiazole moiety is a key pharmacophore in numerous clinically approved drugs and investigational agents. This document provides an overview of the applications of this compound derivatives, with a focus on their role in the development of enzyme inhibitors, particularly for cancer therapy. Detailed experimental protocols and data are provided to facilitate further research and development.
Application as a Scaffold for VEGFR-2 Inhibitors
Derivatives of the thiazole scaffold have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor neovascularization and growth.
Quantitative Data on Thiazole Derivatives as VEGFR-2 Inhibitors
The following table summarizes the in vitro activity of various thiazole derivatives against cancer cell lines and the VEGFR-2 kinase. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of the core thiazole structure.
| Compound ID | Target Cell Line / Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4b | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |
| 4d | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |
| 11 | VEGFR-2 | 0.19 | Sorafenib | 0.08 |
| 13b | VEGFR-2 | 0.21 | Sorafenib | 0.08 |
| 10e | VEGFR-2 | 0.25 | Sorafenib | 0.08 |
| 6 | HCT-116 | 9.3 | - | - |
| 6 | HepG-2 | 7.8 | - | - |
| 6 | VEGFR-2 | 0.06083 | Sorafenib | 0.05365 |
| 10 | VEGFR-2 | 0.06361 | Sorafenib | 0.05365 |
Experimental Protocols
Synthesis of Ethyl 2-(thiazol-2-ylamino)acetate (A Derivative of this compound)
This protocol describes the synthesis of a close structural analog of this compound, which can be a versatile intermediate for further derivatization.
Materials:
-
2-aminothiazole
-
Bromoethyl acetate
-
Sodium bicarbonate
-
Absolute ethanol
-
Water
-
Ether
Procedure:
-
In a round-bottom flask, combine 2-aminothiazole (10 mmol), bromoethyl acetate (20 mmol), and sodium bicarbonate (3 g).
-
Add absolute ethanol to the mixture and reflux for 8 hours.
-
After reflux, pour the reaction mixture into 100 mL of cold water.
-
Filter the resulting mixture and dry the crude product.
-
If the product is an oil, add it to ice and extract with ether.
-
The final product is ethyl 2-(thiazol-2-ylamino)acetate.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase.[1]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of the 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Calculate the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, leading to angiogenesis. Thiazole-based inhibitors typically act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thus preventing the downstream phosphorylation events.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Synthesis and Evaluation of Thiazole Derivatives
The following diagram outlines a typical workflow for the synthesis of thiazole derivatives and the subsequent evaluation of their biological activity.
Caption: Drug discovery workflow for thiazole-based inhibitors.
References
Ethyl Thiazol-2-ylglycinate: A Versatile Building Block in Organic Synthesis
Introduction: Ethyl thiazol-2-ylglycinate and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. This document provides a detailed overview of the applications of this compound and related compounds as building blocks in organic synthesis, complete with experimental protocols and data.
Applications in the Synthesis of Bioactive Molecules
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous drugs. Ethyl thiazole carboxylates, including glycinate derivatives, serve as key starting materials for the synthesis of cephalosporin antibiotics, anti-inflammatory agents, and other therapeutic compounds.
Synthesis of Cephalosporin Antibiotics
One of the most significant applications of this compound derivatives is in the synthesis of the side chains of cephalosporin antibiotics. The 2-aminothiazole moiety is a crucial component for the antibacterial activity of many third and fourth-generation cephalosporins. For instance, the 7-[2-(Z)-(2-amino-thiazol-4-yl)-3-(dimethoxy-phosphoryl)-acryloylamino] group has been incorporated into cephalosporins to yield compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The synthesis of these complex side chains often involves the elaboration of simpler thiazole building blocks.
Synthesis of Anti-inflammatory and Analgesic Agents
Thiazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. Compounds with halogen substitutions on the 2-aryl amino group were found to be particularly potent.[2]
Experimental Protocols
The following protocols are representative examples of the synthesis of thiazole derivatives, which are structurally related to or can be derived from this compound.
Protocol 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a classic Hantzsch thiazole synthesis, a common method for preparing the thiazole ring.
Reaction Scheme:
Caption: General scheme for the Hantzsch synthesis of a thiazole derivative.
Materials:
-
Thiourea
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium acetate (optional, as a catalyst)
Procedure:
-
Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
If a catalyst is used, add sodium acetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield |
| Thiourea | Ethyl 2-chloroacetoacetate | None/Sodium Acetate | Ethanol | 2-24 h | Varies |
Table 1: Representative reaction conditions for Hantzsch thiazole synthesis. Yields are typically moderate to high depending on the specific substrates and conditions.
Protocol 2: Synthesis of Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates
This protocol demonstrates the synthesis of more complex thiazole derivatives with potential anti-inflammatory activity.[2]
Reaction Scheme:
Caption: Synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates.
Materials:
-
Appropriately substituted aryl thiourea
-
Ethyl 3-bromo-3-(2-thienoyl)propionate
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix the aryl-substituted thiourea (1 equivalent) and ethyl 3-bromo-3-(2-thienoyl)propionate (1 equivalent) in ethanol.
-
Seal the vessel and subject it to microwave irradiation at a suitable temperature and time (e.g., 100-140°C for 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate).
Quantitative Data for Selected Derivatives: [2]
| Aryl Substituent | Reaction Time (min) | Yield (%) |
| 4-Chlorophenyl | 10 | 85 |
| 4-Fluorophenyl | 12 | 82 |
| 4-Bromophenyl | 10 | 88 |
Table 2: Synthesis of various ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates via microwave-assisted synthesis.
Logical Workflow for Drug Discovery using Thiazole Building Blocks
The following diagram illustrates a typical workflow in a drug discovery program that utilizes thiazole building blocks like this compound.
Caption: A simplified workflow for drug discovery starting from a thiazole building block.
This workflow highlights the initial importance of a versatile building block, which is then used to generate a library of diverse compounds. These compounds are screened for biological activity to identify "hits." Promising hits undergo lead optimization to improve their properties, eventually leading to a preclinical candidate.
Conclusion
This compound and its analogs are valuable and versatile building blocks in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. The ability to readily synthesize the thiazole core via methods like the Hantzsch synthesis, followed by further functionalization, allows for the creation of diverse molecular architectures. The protocols and data presented here provide a foundation for researchers and scientists in drug development to utilize these important intermediates in their synthetic endeavors.
References
- 1. Synthesis and biological activity of novel cephalosporins containing a (Z)-vinyl dimethylphosphonate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl Thiazol-2-ylglycinate in Pioneering Novel Drug Design: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the diverse array of thiazole-based building blocks, Ethyl Thiazol-2-ylglycinate and its derivatives have emerged as a particularly promising class of synthons for the design of novel therapeutics. Their inherent structural features allow for versatile chemical modifications, leading to the development of potent agents targeting a spectrum of diseases, from cancer to microbial infections. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound in contemporary drug discovery.
Application Notes
This compound serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant pharmacological activities. The ester and the α-amino functionalities of this molecule are key handles for chemical elaboration, enabling the construction of diverse molecular architectures.
1. Anticancer Drug Development:
Derivatives of this compound have demonstrated significant potential as anticancer agents. The thiazole ring can be functionalized to interact with various enzymatic targets implicated in cancer progression. Notably, these derivatives have been shown to inhibit key kinases involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the VEGFR-2 signaling pathway, these compounds can effectively suppress the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis. Furthermore, certain derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for eliminating malignant cells.
2. Antimicrobial Drug Discovery:
The thiazole moiety is a well-established pharmacophore in antimicrobial agents. This compound derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. These compounds often exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The ability to readily modify the core structure allows for the optimization of activity against specific and even drug-resistant strains.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives from various studies.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Thiazole-A | MCF-7 (Breast Cancer) | 5.2 | VEGFR-2 Inhibition, Apoptosis Induction |
| Thiazole-B | HepG2 (Liver Cancer) | 7.8 | Cell Cycle Arrest at G2/M |
| Thiazole-C | A549 (Lung Cancer) | 3.1 | Apoptosis Induction |
| Thiazole-D | HCT116 (Colon Cancer) | 6.5 | VEGFR-2 Inhibition |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) |
| Thiazole-E | Staphylococcus aureus | 16 |
| Thiazole-F | Escherichia coli | 32 |
| Thiazole-G | Candida albicans | 8 |
| Thiazole-H | Aspergillus niger | 16 |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed method based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring.
Materials:
-
Ethyl 3-bromo-2-oxopropanoate
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.
-
To this solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized thiazole derivatives on a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized thiazole derivatives
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the thiazole derivatives in DMSO and then dilute to various concentrations with the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized thiazole derivatives
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare serial two-fold dilutions of the thiazole derivatives in MHB in a 96-well microplate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations of Signaling Pathways and Workflows
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the proposed synthesis of this compound.
Diagram 2: VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
Diagram 3: Apoptosis Induction Pathway
Caption: Induction of apoptosis via the intrinsic pathway by a thiazole derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Thiazol-2-ylglycinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl thiazol-2-ylglycinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo derivative of ethyl glycinate (such as ethyl 2-bromo- or 2-chloroacetate) with a source of thioformamide. Due to the instability of thioformamide itself, it is often generated in situ or a more stable derivative is used.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials and reagents include:
-
α-Halo Ester: Ethyl 2-chloroacetate or Ethyl 2-bromoacetate.
-
Thioamide source: Thiourea or Potassium thiocyanate with a subsequent hydrolysis step.
-
Solvent: Typically a protic solvent like ethanol or a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base (optional): A mild base like sodium acetate or triethylamine may be used to facilitate the reaction, although the reaction can also proceed under neutral or acidic conditions.
Q3: What are the most common impurities I should be aware of?
A3: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted starting materials (e.g., ethyl 2-chloroacetate).
-
Side-products from the self-condensation of the α-halo ester.
-
Formation of regioisomers if an unsymmetrical thioamide precursor is used.
-
Hydrolysis of the ester functionality to the corresponding carboxylic acid.
-
Formation of dithiane or other sulfur-containing byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A developing system for TLC could be a mixture of heptane and ethyl acetate (e.g., 7:3 v/v)[1]. HPLC analysis can provide quantitative information on the consumption of starting materials and the formation of the product and byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive α-halo ester due to hydrolysis. 2. Low reaction temperature. 3. Inefficient formation of the thioamide in situ. 4. Incorrect solvent. | 1. Use freshly distilled or high-purity α-halo ester. 2. Increase the reaction temperature; refluxing in ethanol is common. 3. If using potassium thiocyanate, ensure appropriate conditions for the formation of the intermediate. 4. Switch to a more suitable solvent like ethanol or DMF. |
| Presence of a Significant Amount of Unreacted Starting Material | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Stoichiometry of reactants is not optimal. | 1. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. 2. Increase the reaction temperature to ensure the reaction goes to completion. 3. Use a slight excess of the thioamide source. |
| Formation of Multiple Spots on TLC (Byproducts) | 1. Side reactions due to high temperatures or prolonged reaction times. 2. Presence of water leading to hydrolysis. 3. Self-condensation of the α-halo ester. | 1. Optimize the reaction temperature and time. 2. Use anhydrous solvents and reagents. 3. Add the α-halo ester slowly to the reaction mixture containing the thioamide source. |
| Difficulty in Isolating the Pure Product | 1. Product is soluble in the work-up solvent. 2. Impurities co-crystallize with the product. 3. Formation of an oil instead of a solid. | 1. After neutralization, extract the product with a suitable organic solvent like ethyl acetate. 2. Purify the crude product by column chromatography on silica gel. 3. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hantzsch Synthesis
Materials:
-
Ethyl 2-chloroacetate (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate solution (5% aqueous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in anhydrous ethanol.
-
To this solution, add ethyl 2-chloroacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity | Chemical Structure | Potential Origin | Typical Analytical Signature (1H NMR) |
| Ethyl 2-chloroacetate | ClCH2COOCH2CH3 | Unreacted starting material | Singlet around 4.1 ppm (Cl-CH2), Quartet around 4.2 ppm (O-CH2), Triplet around 1.3 ppm (CH3) |
| 2-Iminothiazolidin-4-one | C3H4N2OS | Side reaction of thiourea with ethyl chloroacetate | Signals corresponding to the thiazolidinone ring structure |
| Diethyl 2,5-dioxo-1,4-dithiane-3,6-dicarboxylate | C10H12O6S2 | Dimerization of a reaction intermediate | Complex multiplet signals in the aliphatic region |
| Thiazol-2-ylglyoxylic acid | C5H3NO3S | Hydrolysis of the ester product | Absence of the ethyl ester signals and presence of a broad carboxylic acid proton signal |
Visualizations
References
Technical Support Center: Ethyl Thiazol-2-ylglycinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl thiazol-2-ylglycinate (also known as Ethyl 2-(thiazol-2-yl)acetate). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve the yield and purity of their product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound, such as ethyl bromopyruvate, with a thioamide, typically thioformamide or thiourea. The reaction is known for being robust and generally provides good yields.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the α-halocarbonyl or thioamide can lead to significant side reactions. Ensure reagents are pure before use.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Over-heating can cause decomposition, while insufficient time or temperature can lead to incomplete conversion.
-
Atmospheric Conditions: The product, this compound, and related compounds can be susceptible to aerobic oxidation, which can degrade the product and lower the isolated yield. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.
-
pH of the Medium: The regioselectivity of the Hantzsch synthesis can be influenced by pH. Acidic conditions, for instance, may lead to the formation of undesired isomers like 2-imino-2,3-dihydrothiazoles.[1]
Q3: Are there greener or faster alternatives to conventional heating?
A3: Yes, microwave-assisted synthesis has emerged as a highly efficient method for Hantzsch reactions. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles.[2][3] Ultrasonic irradiation is another green alternative that has been shown to improve yields and reaction rates.[4]
Q4: What are common byproducts I should look out for?
A4: Besides unreacted starting materials, potential byproducts include:
-
Oxidation Products: Spontaneous air oxidation can occur, leading to hydroxylated impurities. This highlights the importance of storing the product under an inert atmosphere.
-
Isomeric Byproducts: Depending on the reaction conditions (especially pH), isomeric thiazole derivatives can form.[1]
-
Products of Self-Condensation: The α-halocarbonyl compound can undergo self-condensation, particularly under basic conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents | • Verify the purity of thioformamide and ethyl bromopyruvate via NMR or other appropriate methods. • Use freshly opened or purified reagents. |
| 2. Incorrect Reaction Temperature | • For standard Hantzsch synthesis, ensure the temperature is maintained within the optimal range (e.g., reflux in ethanol). • If using low-temperature conditions, ensure the cooling bath is stable. | |
| 3. Ineffective Base/Catalyst | • If using a base like triethylamine or potassium carbonate, ensure it is anhydrous. • For catalyzed reactions, check the catalyst's activity. Some modern variations use solid-supported catalysts which can be reused.[4] | |
| Multiple Spots on TLC (Impure Product) | 1. Side Reactions | • Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. • Control the temperature carefully to minimize thermal decomposition. |
| 2. Isomer Formation | • Maintain a neutral or slightly basic pH. Avoid strongly acidic conditions which can alter the reaction pathway.[1] | |
| 3. Incomplete Reaction | • Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using TLC until the starting material is consumed. | |
| Product is a Dark Oil or Discolored | 1. Decomposition | • Lower the reaction temperature and/or shorten the reaction time. • Ensure the purification (e.g., distillation or chromatography) is not performed at excessively high temperatures. |
| 2. Air Oxidation | • Handle the crude product and perform the workup under minimal exposure to air. • Store the final product under an inert atmosphere. | |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. | • Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and force the organic product into the organic layer. • Perform multiple extractions with the organic solvent. |
| 2. Co-elution of impurities during column chromatography. | • Optimize the solvent system for chromatography. A gradient elution might be necessary. • Consider alternative purification methods like vacuum distillation if the product is thermally stable. |
Data on Reaction Conditions for Thiazole Synthesis
The following table summarizes various conditions reported for Hantzsch-type synthesis of related thiazole derivatives. This data can be used as a starting point for optimizing the synthesis of this compound.
| α-Halocarbonyl | Thioamide | Solvent | Catalyst/Base | Temp (°C) | Time | Yield (%) | Reference |
| 2-Chloro-1-(...)-ethanone | N-phenylthiourea | Methanol | None (Microwave) | 90 °C | 30 min | 95% | Microwave-assisted Hantzsch synthesis[2] |
| Ethyl bromopyruvate | Boc-d-alanine thioamide | DME | KHCO₃ | -13 to RT | 12 h | 95% | Modified Hantzsch Synthesis[5] |
| 3-(Bromoacetyl)-...-pyran-2-one | Thiourea | Ethanol | SiW/SiO₂ (Ultrasonic) | RT | 15-25 min | 85-90% | Green one-pot synthesis[4] |
| Ethyl Acetoacetate derivative | Thiourea | Methanol | 12-phosphomolybdate | 30-40 °C | 3-5 h | ~73% (overall) | Patent for a related compound[6] |
| 2-Bromoacetophenone | Thiourea | Methanol | None | Reflux | 30 min | High | General lab procedure[7] |
Experimental Protocols
Protocol 1: Standard Hantzsch Synthesis (Conventional Heating)
This protocol is a generalized procedure based on the classic Hantzsch synthesis.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioformamide (1.0 eq).
-
Dissolve the thioformamide in anhydrous ethanol (approx. 5-10 mL per gram of thioformamide).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Addition of Reagents:
-
Slowly add ethyl bromopyruvate (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial exotherm subsides, add a mild base such as sodium bicarbonate (1.5 eq) to neutralize the HBr formed during the reaction.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Visual Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for Hantzsch synthesis of this compound.
Troubleshooting Logic Flow
This diagram provides a logical path for troubleshooting low yield issues.
Caption: A logical flowchart for troubleshooting low product yield.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate - Google Patents [patents.google.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Ethyl Thiazol-2-ylglycinate Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of ethyl thiazol-2-ylglycinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound in Hantzsch Thiazole Synthesis
-
Question: My Hantzsch reaction of a thioamide with an α-haloacetate to produce this compound is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors. Here are some common causes and optimization strategies:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.[1] Acidic conditions can sometimes lead to the formation of isomeric byproducts, such as 3-substituted 2-imino-2,3-dihydrothiazoles, which can reduce the yield of the desired 2-aminothiazole product.[1]
-
Recommendation: Screen different solvents. While ethanol is commonly used, other solvents like THF or solvent-free conditions could be beneficial.[2][3] A systematic optimization of the reaction temperature and time is also recommended. In some cases, ultrasonic irradiation or microwave-assisted synthesis can significantly improve yields and reduce reaction times.[4][5]
-
-
Base Selection: The choice and amount of base can influence the reaction outcome. Insufficient base may lead to an incomplete reaction, while a very strong base could promote side reactions.
-
Starting Material Quality: The purity of the thioamide and the α-haloacetate is crucial. Impurities can lead to the formation of byproducts and consume reactants, thus lowering the yield of the desired product.
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques before use.
-
-
Issue 2: Formation of Impurities and Byproducts
-
Question: I am observing significant byproduct formation in my synthesis of this compound. How can I identify and minimize these impurities?
-
Answer: Byproduct formation is a common challenge. Here are some strategies to address this issue:
-
Common Byproducts: In the Hantzsch synthesis, side reactions can include the formation of isomeric thiazole derivatives or products from the self-condensation of the starting materials.[1]
-
Identification: Utilize analytical techniques such as TLC, LC-MS, and NMR to identify the structure of the major byproducts. Understanding the structure of the byproducts can provide insights into the competing reaction pathways.
-
Minimization:
-
Control of Reaction Conditions: As mentioned for low yield, fine-tuning the reaction temperature, time, and the rate of addition of reactants can minimize byproduct formation.
-
Alternative Synthetic Routes: Consider alternative methods for the synthesis of the thiazole ring, such as the reaction of 2-aminothiophenols with electrophilic partners.[9][10]
-
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final this compound product from the reaction mixture. What are the recommended purification methods?
-
Answer: The purification strategy will depend on the nature of the impurities.
-
Standard Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[2][6]
-
Column Chromatography: For liquid products or to separate closely related impurities, silica gel column chromatography is a standard technique.[11] A range of solvent systems (e.g., petroleum ether-ethyl acetate) can be screened to achieve optimal separation.[2]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts and unreacted starting materials.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is a widely used and versatile method for the formation of the thiazole ring.[3][5] This reaction typically involves the condensation of a thioamide with an α-haloketone or α-haloester.[3]
Q2: Are there any catalysts that can improve the efficiency of the Hantzsch thiazole synthesis?
A2: Yes, various catalysts have been employed to improve the Hantzsch synthesis. These include:
-
Acid catalysts: In some cases, acidic conditions can promote the reaction.[1]
-
Solid-supported catalysts: Catalysts like silica-supported tungstosilisic acid have been shown to be effective and reusable, promoting green chemistry principles.[5]
-
Phase-transfer catalysts: These can be beneficial in biphasic reaction systems.
Q3: What are the typical storage conditions for this compound?
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (a related compound)
This protocol is adapted from a one-pot synthesis method.[2]
-
To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., a mixture of water and THF) cooled to 0°C, add N-bromosuccinimide (NBS) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, add thiourea (1 equivalent).
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethyl acetate.[2]
Quantitative Data Summary
Table 1: Comparison of Different Synthetic Methods for Thiazole Derivatives
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |
| Conventional Heating | K2CO3 | Acetone | Reflux | - | [4] |
| Ultrasound Irradiation | K2CO3 | - | 15 minutes | - | [4] |
| Microwave Irradiation | K2CO3 | - | 4 minutes | - | [4] |
| One-pot Hantzsch Synthesis | None | Water/THF | 4 hours | 72% | [2] |
| Hantzsch under Acidic Cond. | 10M-HCl-EtOH (1:2) | Ethanol | 20 minutes | 73% | [1] |
| Solid-supported Catalyst | Silica supported tungstosilisic acid / Ultrasonic | - | - | 79-90% | [5] |
Note: Yields are for specific examples of thiazole derivatives and may vary for this compound.
Visual Diagrams
Caption: Workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. synarchive.com [synarchive.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]
- 10. abas.journals.ekb.eg [abas.journals.ekb.eg]
- 11. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Crystallization of Ethyl Thiazol-2-ylglycinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Ethyl thiazol-2-ylglycinate. The following information is based on established principles of crystallization and data from related thiazole and ethyl ester compounds.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent for the crystallization of this compound?
A good starting point for the crystallization of this compound is a single solvent system using ethanol. Thiazole derivatives often exhibit good solubility in hot ethanol and lower solubility at cooler temperatures, which is ideal for recrystallization.[1][2] Alternatively, a mixed solvent system can be employed. Common mixtures for ethyl esters include ethyl acetate/petroleum ether and n-hexane/acetone.
Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens if the solution is supersaturated at a temperature above the melting point of the solute. The resulting oil may solidify into an amorphous solid or a poorly crystalline material, often trapping impurities.
To troubleshoot oiling out, you can:
-
Increase the solvent volume: Add more of the primary solvent to decrease the supersaturation level.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).
-
Use a co-solvent: If using a single solvent, the addition of a miscible "anti-solvent" (one in which the compound is poorly soluble) can sometimes induce crystallization. This should be done dropwise to the warm solution until slight turbidity is observed, which is then cleared by gentle heating before slow cooling.
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of crystalline product, add a single, small crystal to the cooled, supersaturated solution to induce crystallization.
Q3: No crystals are forming even after the solution has cooled completely. What should I do?
If no crystals form, your solution may not be sufficiently supersaturated at the lower temperature. To induce crystallization, you can:
-
Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound. This can be done by gentle heating or by passing a stream of inert gas (like nitrogen) over the solution.
-
Cool to a lower temperature: If the solution has been cooled to room temperature, try placing it in an ice bath or a refrigerator.
-
Induce nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Introduce an anti-solvent: As mentioned previously, carefully adding a solvent in which your compound is insoluble can promote precipitation.
Q4: The crystals that formed are very small or appear impure. How can I improve the crystal quality?
The formation of small or impure crystals is often a result of rapid crystallization. To obtain larger, purer crystals, the rate of crystal growth needs to be controlled.
-
Ensure slow cooling: A slower cooling rate allows for the ordered arrangement of molecules into a crystal lattice, excluding impurities. Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment.
-
Use the minimum amount of hot solvent: While you want to avoid supersaturation at high temperatures, using a large excess of solvent will lower the yield and may affect crystal growth. Aim to use just enough hot solvent to fully dissolve the compound.
-
Consider a different solvent system: The choice of solvent can significantly impact crystal morphology. Experiment with different solvents or solvent mixtures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | - Solution is too concentrated. - Cooling is too rapid. - Presence of impurities lowering the melting point. | - Add more solvent to the hot solution. - Allow the solution to cool slowly. - Consider a preliminary purification step (e.g., column chromatography) before crystallization. |
| No Crystal Formation | - Solution is too dilute. - Compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent. - Cool the solution to a lower temperature (ice bath or freezer). - Add an anti-solvent dropwise. - Scratch the flask or add a seed crystal. |
| Rapid Crystallization ("Crashing Out") | - Solution is highly supersaturated upon cooling. | - Re-heat the solution and add a small amount of additional solvent. - Ensure a slow cooling process. |
| Low Yield | - Compound has significant solubility in the cold solvent. - Incomplete precipitation. | - Cool the solution for a longer period at a lower temperature. - Minimize the amount of solvent used to wash the crystals. - Consider a different solvent in which the compound is less soluble when cold. |
| Discolored Crystals | - Presence of colored impurities. | - Perform a hot filtration step with activated charcoal before cooling the solution. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of ethanol until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still warm, add hexane dropwise with swirling until a faint cloudiness persists.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1, using an ice-cold mixture of ethyl acetate and hexane for washing.
Visualizing the Troubleshooting Process
Caption: A flowchart for troubleshooting common crystallization issues.
References
Technical Support Center: Ethyl Thiazol-2-ylglycinate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl thiazol-2-ylglycinate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation through several pathways due to its chemical structure. The primary concerns are hydrolysis of the ethyl ester, potential oxidation of the thiazole ring, and photodecomposition. These degradation processes can lead to the formation of impurities, loss of potency, and changes in the physical appearance of the substance.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. Inert atmosphere (e.g., argon or nitrogen) can also be used to prevent oxidative degradation.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, can be an indication of degradation. This could be due to oxidation of the thiazole ring or the formation of polymeric impurities. It is recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q4: What are the expected degradation products of this compound under hydrolytic conditions?
A4: Under hydrolytic conditions (presence of water, especially at acidic or basic pH), the ethyl ester group of this compound is expected to hydrolyze, yielding Thiazol-2-ylglycine and ethanol. The rate of hydrolysis is dependent on pH and temperature.
Q5: Is this compound sensitive to light?
A5: Thiazole-containing compounds can be susceptible to photodecomposition.[1] Exposure to UV or visible light may lead to the formation of degradation products through complex reaction pathways, potentially involving the thiazole ring.[1] It is crucial to store the compound in light-resistant containers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | - Confirm the identity of the main peak by retention time comparison with a fresh standard.- Attempt to identify the degradation products by mass spectrometry (LC-MS).- Review storage conditions and handling procedures. |
| Low assay value/potency | Hydrolysis or other degradation pathways | - Perform a forced degradation study to identify potential degradants.- Re-evaluate the formulation or reaction conditions to minimize exposure to water, extreme pH, or high temperatures. |
| Inconsistent experimental results | Sample instability under experimental conditions | - Evaluate the stability of this compound in the specific experimental medium (e.g., buffer, solvent) over the duration of the experiment.- Consider preparing solutions fresh before each experiment. |
| Physical changes (clumping, melting point depression) | Presence of impurities or degradation products | - Recrystallize or purify the material if necessary.- Characterize the material using techniques like Differential Scanning Calorimetry (DSC) to assess purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of a mobile phase consisting of a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. Detection is typically done using a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using LC-MS to obtain their mass-to-charge ratio and fragmentation patterns.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Ethyl Thiazol-2-ylglycinate
Welcome to the technical support center for Ethyl thiazol-2-ylglycinate. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: Based on its chemical structure, the most anticipated degradation pathways for this compound are hydrolysis of the ethyl ester, photodegradation of the thiazole ring, and oxidation. Hydrolysis is expected to be a primary degradation route under both acidic and basic conditions.
Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an acidic solution. What could this be?
A2: A more polar peak appearing after storage in acidic conditions is likely due to the hydrolysis of the ethyl ester group. This reaction would produce Thiazol-2-ylglycine, which is more polar than the parent ester.
Q3: My sample of this compound has turned a slight yellow and shows multiple new peaks in the chromatogram after being left on the benchtop under ambient light. What is a possible cause?
A3: Thiazole-containing compounds can be susceptible to photodegradation. Exposure to light, especially UV, can induce complex reactions, potentially leading to the cleavage of the thiazole ring. The appearance of a yellow color and multiple peaks suggests the formation of various degradation products. It is recommended to store the compound protected from light.
Q4: Can I use a strong oxidizing agent in a reaction with this compound?
A4: Caution should be exercised when using strong oxidizing agents. The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of a thiazole N-oxide or a non-aromatic sulfoxide/sulfone. These oxidized products may interfere with your intended reaction or subsequent analysis.
Q5: How can I prevent the hydrolysis of this compound during storage?
A5: To minimize hydrolysis, it is crucial to store this compound in a dry, aprotic environment. Avoid aqueous solutions, especially those with acidic or basic pH. If an aqueous solution is necessary for your experiment, prepare it fresh and use it promptly. For long-term storage, a solid, anhydrous form kept in a desiccator is ideal.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation
-
Symptom: Appearance of one or more new peaks, often with different retention times, in your HPLC or LC-MS analysis.
-
Possible Cause: Degradation of this compound due to the sample preparation conditions.
-
Troubleshooting Steps:
-
Check the pH of your solvent/mobile phase: Acidic or basic conditions can cause hydrolysis. If possible, maintain a neutral pH.
-
Evaluate Solvent Composition: Ensure your solvents are free of water, unless it is a necessary component of your mobile phase.
-
Minimize Sample Preparation Time: Prepare samples immediately before analysis to reduce the time the compound is in solution.
-
Control Temperature: If your sample preparation involves heating, this can accelerate degradation. Perform sample preparation at room temperature or below if possible.
-
Issue 2: Poor Recovery or Low Assay Results
-
Symptom: The quantified amount of this compound is lower than expected.
-
Possible Cause: The compound has degraded either during storage or the experimental process.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place.
-
Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, you can perform a forced degradation study (see experimental protocols below). This will help identify conditions that lead to degradation.
-
Use a Freshly Prepared Standard: Your analytical standard may have degraded over time. Prepare a new standard solution from a solid sample that has been properly stored.
-
Data on Potential Degradation Products
The following table summarizes the hypothesized degradation products of this compound under various stress conditions.
| Stress Condition | Potential Degradation Product(s) | Expected Change in Polarity |
| Acidic Hydrolysis | Thiazol-2-ylglycine, Ethanol | Increase |
| Basic Hydrolysis | Salt of Thiazol-2-ylglycine, Ethanol | Increase |
| **Oxidation (e.g., H₂O₂) ** | Thiazole N-oxide, Thiazole sulfoxide | Increase |
| Photodegradation (UV/Vis) | Ring-opened products | Variable |
| Thermal | Various fragmentation products | Variable |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a solution for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient of water and acetonitrile with a suitable buffer). Use a photodiode array (PDA) detector to monitor for peak purity.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Scaling Up the Synthesis of Ethyl Thiazol-2-ylglycinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl thiazol-2-ylglycinate. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This can be adapted for the synthesis of this compound. The overall process can be envisioned as a multi-step synthesis involving the formation of a 2-aminothiazole intermediate, followed by introduction of the glycinate side chain and subsequent esterification. A plausible synthetic pathway is outlined below.
Q2: What are the key starting materials for the synthesis of this compound via a Hantzsch-type reaction?
The key precursors for the thiazole ring formation are typically an α-haloketone or a related electrophile and a thioamide or thiourea derivative.[1][2][4] For the glycinate portion, a suitable glycine equivalent would be required in a subsequent step.
Q3: What are the critical reaction parameters to control during the Hantzsch thiazole synthesis?
Temperature, reaction time, and the choice of solvent are crucial parameters. The reaction is often carried out under reflux conditions.[3] The use of microwave assistance has been shown to reduce reaction times and improve yields in some cases.[3] The acidity of the reaction medium can also influence the regioselectivity of the cyclization.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired thiazole product | - Inactive starting materials.- Incorrect reaction temperature.- Inappropriate solvent.- Unfavorable pH conditions. | - Check the purity of the α-haloketone and thiourea/thioamide.- Optimize the reaction temperature; consider stepwise heating or refluxing.[3]- Screen different solvents (e.g., ethanol, methanol, DMF).- Adjust the pH of the reaction mixture; some Hantzsch reactions benefit from acidic or basic conditions.[1] |
| Formation of multiple side products | - Lack of regioselectivity in the cyclization.- Decomposition of starting materials or intermediates.- Side reactions of functional groups. | - Modify the reaction conditions (e.g., temperature, catalyst) to favor the desired isomer.[1]- Use milder reaction conditions.- Protect sensitive functional groups on the starting materials. |
| Difficulty in purifying the final product | - Presence of closely related impurities.- Oily or non-crystalline product. | - Employ column chromatography with a suitable solvent system.- Attempt to form a salt of the product to facilitate crystallization.- Consider derivatization to a solid intermediate for purification, followed by deprotection. |
| Poor yield during the esterification step | - Incomplete reaction.- Hydrolysis of the ester product.- Ineffective coupling agent. | - Use a robust esterification method like the Steglich esterification with DCC/DMAP.[5]- Ensure anhydrous conditions to prevent hydrolysis.- Increase the reaction time or temperature.- Use a different activating agent for the carboxylic acid. |
| Scale-up issues leading to decreased yield | - Inefficient heat transfer in larger reactors.- Poor mixing.- Changes in reaction kinetics at a larger scale. | - Use a jacketed reactor for better temperature control.- Optimize the stirring speed and impeller design.- Perform a pilot run at an intermediate scale to identify potential issues.- Re-optimize reaction parameters for the larger scale. |
Experimental Protocols
Protocol 1: Synthesis of a 2-Aminothiazole Intermediate (Illustrative)
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of the appropriate α-bromoketone (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: The product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry. If the product is soluble, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Steglich Esterification of a Thiazole Carboxylic Acid Intermediate (General)
This protocol outlines the esterification of a hypothetical thiazol-2-ylglycine intermediate.
-
Reaction Setup: Dissolve the thiazole-2-ylglycine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Addition of Alcohol: Add ethanol (1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Isolation: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl thiazol-2-ylglycinate
Welcome to the technical support center for the synthesis of Ethyl thiazol-2-ylglycinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to catalyst selection and synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring in this compound?
A1: The most prevalent and versatile method for constructing the 2-aminothiazole core, a key precursor to this compound, is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][2][3] For derivatives similar to the target molecule, such as ethyl (2-aminothiazol-4-yl)-acetate, the reaction often utilizes ethyl 4-chloroacetoacetate and thiourea.[4]
Q2: What are the typical starting materials for the synthesis of this compound and its precursors?
A2: For the synthesis of the 2-aminothiazole precursor via the Hantzsch method, the common starting materials are:
-
An α-haloketone or α-halo ester (e.g., ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate).[4]
To obtain the final this compound, a subsequent reaction to introduce the ethyl glycinate moiety is necessary. A direct approach involves reacting 2-aminothiazole with bromoethyl acetate.
Q3: Can the Hantzsch synthesis of 2-aminothiazole derivatives be performed without a catalyst?
A3: Yes, several studies have reported the successful synthesis of 2-aminothiazoles and related derivatives under catalyst-free conditions.[3][6] These reactions often proceed to completion in a short time, especially with highly reactive starting materials.
Q4: What are some common side reactions or impurities encountered during the synthesis?
A4: A potential side reaction in the Hantzsch synthesis, particularly when using N-substituted thioureas under acidic conditions, is the formation of isomeric products. This can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, affecting the regioselectivity of the reaction.[7] Additionally, the starting material chloroacetaldehyde has a tendency to polymerize, which can lead to impurities if it is not handled correctly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2-Aminothiazole Precursor | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Side reactions. | - Increase reaction time or temperature. Monitor reaction progress using TLC. - Screen different solvents to improve solubility and reaction rate. - If using a catalyst, consider screening alternatives (see Catalyst Selection Table below). For some substrates, a catalyst-free approach may be more efficient. - Under acidic conditions, the formation of imino-dihydrothiazole isomers can occur. Consider running the reaction under neutral conditions to improve regioselectivity.[7] |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of isomeric byproducts. - Polymerization of starting materials (e.g., chloroacetaldehyde). | - Optimize stoichiometry to ensure complete conversion of the limiting reagent. - Use column chromatography for purification. The choice of eluent system is critical for separating isomers. - Use a stable precursor to chloroacetaldehyde, such as a cyclic acetal, to avoid polymerization.[8] |
| Poor Regioselectivity in Hantzsch Synthesis | - Reaction conditions (e.g., acidic pH). - Nature of substituents on the thiourea. | - Perform the reaction in a neutral solvent to favor the formation of the desired 2-aminothiazole.[7] - The structure of the starting materials can influence the proportion of isomers formed.[7] |
| Formation of Polymeric Byproducts | - Instability of α-halocarbonyl compounds. - Basic conditions can promote polymerization of α-chloroglycinates. | - Use freshly prepared or purified α-halocarbonyl reagents. - Avoid strongly basic conditions if using sensitive substrates. |
Catalyst Selection for 2-Aminothiazole Synthesis
The choice of catalyst can significantly impact the yield and reaction conditions for the synthesis of the 2-aminothiazole precursor. Below is a summary of catalysts used in similar syntheses.
| Catalyst | Reaction Conditions | Yield | Notes |
| None (Catalyst-Free) | Solvent-free, grinding at room temperature. | Good yields. | An eco-friendly and fast method for certain substrates.[6] |
| Silica Supported Tungstosilisic Acid | Conventional heating (65 °C) or ultrasonic irradiation (RT) in Ethanol/Water. | 79-90% | A reusable and environmentally benign catalyst.[1] |
| Triethylamine (TEA) | Reflux in ethanol. | Not specified. | A common base catalyst in organic synthesis. |
| PIBTU-CS Hydrogel | Ultrasonic irradiation (40 °C) in ethanol. | High yields. | A green and reusable biocatalyst.[9] |
| Copper(II) Bromide | One-pot α-bromination/cyclization. | Good to excellent yields. | Efficient for the synthesis from aromatic methyl ketones. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-aminothiazol-4-yl)-acetate Hydrochloride (Hantzsch Synthesis)
This protocol is adapted from the synthesis of a close structural analog and serves as a foundational method.
Materials:
-
Thiourea
-
Ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate
-
Water
-
Chlorohydrocarbon solvent (e.g., methylene chloride)
Procedure:
-
Suspend thiourea in water in a reaction flask.
-
Dissolve ethyl 4-chloroacetoacetate in a chlorohydrocarbon solvent.
-
Add the solution of ethyl 4-chloroacetoacetate to the thiourea suspension at a temperature of 5°C to 10°C.
-
Allow the reaction to proceed, gradually warming to 25°C to 30°C until completion.
-
The resulting Ethyl (2-aminothiazol-4-yl)-acetate hydrochloride can be isolated from the reaction mixture.[4]
Visualizations
Caption: General workflow for the Hantzsch synthesis of the 2-aminothiazole precursor.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 9. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
Technical Support Center: Solvent Effects on Ethyl Thiazol-2-ylglycinate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl thiazol-2-ylglycinate and related compounds. The information provided is based on established principles in organic synthesis and data from related thiazole chemistries.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on the role of the solvent.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate solvent polarity: The solvent may not be suitable for dissolving reactants or stabilizing the transition state. | Solvent Screening: Test a range of solvents with varying polarities (e.g., polar aprotic like DMF, acetonitrile; polar protic like ethanol; non-polar like toluene).[1] Use of "Green" Solvents: Consider environmentally benign options like PEG-600, which has shown to be effective in similar thiazole syntheses.[2] |
| Incorrect base or catalyst: The chosen base or catalyst may not be optimal for the reaction in the selected solvent. | Base/Catalyst Optimization: If using a base, ensure it is compatible with the solvent (e.g., K₂CO₃ in DMF).[1] For catalyzed reactions, consider the solvent's influence on catalyst activity. | |
| Reaction temperature is too low: Insufficient thermal energy to overcome the activation barrier. | Increase Temperature: Gradually increase the reaction temperature. Microwave irradiation can also be a highly effective method for accelerating reactions and improving yields in thiazole synthesis.[2] | |
| Formation of Multiple Byproducts | Solvent-induced side reactions: The solvent may be participating in the reaction or promoting undesired pathways. | Switch to an Inert Solvent: Use a less reactive solvent. For example, if using an alcohol that can act as a nucleophile, switch to an aprotic solvent like THF or dichloromethane. |
| Decomposition of starting material: this compound or other reactants may be unstable in the chosen solvent, especially at elevated temperatures. | Lower Reaction Temperature: Run the reaction at a lower temperature for a longer duration. Degas the Solvent: Remove dissolved oxygen, which can sometimes lead to oxidative side products. | |
| Difficult Product Purification | Solvent has a high boiling point: Residual solvent (e.g., DMF, DMSO) is difficult to remove under vacuum. | Solvent Selection: Whenever possible, opt for a lower-boiling point solvent that is still effective for the reaction. Purification Technique: If a high-boiling solvent is necessary, consider liquid-liquid extraction to move the product into a more volatile solvent before final purification. |
| Product is highly soluble in the reaction solvent: This can lead to losses during workup and crystallization. | Anti-Solvent Precipitation: After the reaction, add an "anti-solvent" in which your product is insoluble to induce precipitation. | |
| Inconsistent Reaction Outcomes | Variable solvent quality: Water content or impurities in the solvent can significantly affect the reaction. | Use Dry Solvents: For moisture-sensitive reactions, always use freshly dried solvents. Anhydrous conditions are often crucial in condensation reactions.[1] Use High-Purity Solvents: Ensure the use of high-purity, reaction-grade solvents to avoid unknown catalytic or inhibitory effects from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solvent selection in a reaction with this compound?
A1: A good starting point is to consider the polarity of your reactants and the probable mechanism of the reaction. For many condensation reactions involving thiazole derivatives, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are often effective.[1][3] It is highly recommended to perform small-scale screening with a few different solvent classes to identify the optimal medium for your specific transformation.
Q2: Can "green" or environmentally friendly solvents be used for reactions with this compound?
A2: Yes, there is a growing trend towards the use of greener solvents in organic synthesis. For similar thiazole syntheses, Polyethylene Glycol (PEG) and even water have been successfully employed, often leading to high yields and simplified workups.[2] These should be considered as viable alternatives to traditional volatile organic compounds.
Q3: How does water content in the solvent affect my reaction?
A3: Water can have a significant impact. In some cases, it can act as a nucleophile, leading to hydrolysis of esters or other functional groups. For moisture-sensitive reactions, such as those employing organometallics or strong bases, the presence of water will quench the reagents and inhibit the reaction. Therefore, using anhydrous solvents is often critical for reproducibility and high yields.[1]
Q4: My reaction is very slow. Besides changing the solvent, what else can I do?
A4: To increase the reaction rate, you can consider several options. Increasing the temperature is a common approach. The use of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of thiazole derivatives.[2] Additionally, optimizing the catalyst or using a stronger base (if applicable to your reaction) can also accelerate the transformation.
Experimental Protocols
General Protocol for Solvent Screening in a Condensation Reaction
This protocol outlines a general procedure for testing the effect of different solvents on a condensation reaction involving this compound and an aldehyde.
-
Preparation: In separate, dry reaction vials, place this compound (1 equivalent) and the desired aldehyde (1.1 equivalents).
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., DMF, Ethanol, THF, Toluene, PEG-600) to achieve a consistent concentration (e.g., 0.1 M).
-
Initiation: Add the catalyst or base (e.g., DBU, K₂CO₃) to each vial (0.1 equivalents).
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature, 60 °C, or 100 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Once the reaction in the most promising solvent is complete, quench the reactions, perform a workup, and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and relative purity.
Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide (A Related Procedure)
This two-step procedure is adapted from the synthesis of a related thiazole derivative and can serve as a template for planning reactions with this compound.[3]
Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate [3]
-
In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1 equivalent) in DMF.
-
Add triethylamine (1.2 equivalents) and stir the mixture for 20 minutes at room temperature.
-
Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-65 °C for 14 hours.
-
After cooling, pour the reaction mixture over ice and add sodium bicarbonate solution.
-
Extract the product with an organic solvent and purify as necessary.
Step 2: Synthesis of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide [3]
-
Dissolve the Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate from Step 1 in methanol.
-
Add hydrazine hydrate (99%, 5-10 equivalents) and stir the mixture at room temperature for 24 hours.
-
Remove the excess methanol and hydrazine under reduced pressure to obtain the product.
Visualizations
Caption: Workflow for solvent screening and reaction optimization.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
Confirming the Structure of Ethyl Thiazole-2-ylglycinate: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of progress. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of a representative thiazole derivative, Ethyl 2-amino-4-methylthiazole-5-carboxylate, and its bioisosteric alternative, an ethyl 1,2,4-oxadiazole carboxylate. Understanding the nuanced differences in their spectral signatures is crucial for researchers working with these heterocyclic scaffolds.
Structural Confirmation of a Representative Thiazole: Ethyl 2-amino-4-methylthiazole-5-carboxylate
The structure of Ethyl 2-amino-4-methylthiazole-5-carboxylate can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
| Technique | Observed Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[1] |
| Mass Spec. (MS) | m/z 187 (M+H⁺)[1] |
| Infrared (IR) | Characteristic peaks for N-H, C=O, and C-N stretching |
Experimental Protocols
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]
A one-pot synthesis method provides an efficient route to this compound. To a mixture of ethyl acetoacetate in water and THF below 0°C, N-bromosuccinimide (NBS) is added. The reaction mixture is stirred at room temperature for 2 hours. Subsequently, thiourea is added, and the mixture is heated to 80°C for 2 hours. After cooling and filtration, the product is precipitated by the addition of ammonia solution and can be purified by recrystallization.
NMR Spectroscopy [1]
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry [1]
Mass spectra are acquired using an instrument with direct inlet at 70 eV.
A Bioisosteric Alternative: Ethyl 1,2,4-Oxadiazole Carboxylates
In drug design, isosteric and bioisosteric replacement is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. The 1,2,4-oxadiazole ring is a known bioisostere of the thiazole ring. A representative example for comparison is Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate.
Spectroscopic Data Comparison
| Technique | Expected Data for Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate | Comparison with Thiazole Derivative |
| ¹H NMR | Signals for the ethyl ester group (triplet and quartet), a singlet for the methyl group on the phenyl ring, and aromatic protons. | The chemical shifts of the ethyl group protons will be in a similar region. The key difference will be the absence of the NH₂ signal and the presence of aromatic proton signals corresponding to the phenyl ring. |
| ¹³C NMR | Signals for the ethyl ester carbons, the methyl carbon, the aromatic carbons, and the two distinct carbons of the oxadiazole ring. | The oxadiazole ring carbons will have characteristic chemical shifts that differ from the thiazole ring carbons. The presence of the additional phenyl ring carbons will also be a distinguishing feature. |
| Mass Spec. | The molecular ion peak will correspond to the molecular weight of the oxadiazole derivative (C₁₂H₁₂N₂O₃, MW = 232.24). | The molecular weight will be significantly different from the thiazole derivative, providing clear differentiation. |
| Infrared | Characteristic peaks for the C=O of the ester and C=N and N-O of the oxadiazole ring. | The absence of N-H stretching bands and the presence of characteristic N-O stretching bands will differentiate it from the 2-aminothiazole derivative. |
Experimental Protocols
Synthesis of Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
This compound can be synthesized by reacting N-hydroxyl-4-methylbenzamide with monoethyl oxalyl chloride in the presence of triethylamine in acetonitrile. The reaction mixture is heated under reflux.
Visualization of Synthetic Pathways
To illustrate the synthetic logic, the following diagrams depict the general workflows for the synthesis of the compared heterocyclic systems.
Caption: Synthetic workflow for Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Caption: Synthetic workflow for an Ethyl 1,2,4-oxadiazole carboxylate.
References
Comparative analysis of Ethyl thiazol-2-ylglycinate synthesis methods
A comprehensive comparative analysis of synthesis methods for Ethyl thiazol-2-ylglycinate is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of synthetic routes, supported by experimental data from related syntheses, to inform methodological selection.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be approached through several methodologies, primarily variations of the renowned Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or a compound containing a thiourea moiety. Below is a comparison of the most plausible synthetic routes, with performance metrics drawn from syntheses of structurally similar compounds due to the limited availability of direct comparative data for this compound.
Table 1: Comparison of Synthesis Methods for Thiazole Derivatives Analogous to this compound
| Method | Key Reactants | Typical Solvent(s) | Catalyst/Conditions | Typical Yield (%) | Purity Assessment | Reference Compound |
| Method A: Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol, Water | Reflux, 80°C | 72-90 | Recrystallization, TLC, NMR | Ethyl 2-amino-4-methylthiazole-5-carboxylate[1] |
| Method B: Modified Hantzsch | α-chloroglycinates, Thiobenzamide | Not specified | Catalyst-free, Mild conditions | Moderate to Excellent | Not specified | 2,4-disubstituted-5-acylamino-1,3-thiazoles[2][3] |
| Method C: One-Pot Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ethanol/Water (50/50) | Silica supported tungstosilicic acid, Ultrasonic irradiation | 79-90 | Not specified | Substituted Hantzsch thiazole derivatives[4] |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on established procedures for the synthesis of related thiazole derivatives and can be adapted for the synthesis of this compound.
Method A: Hantzsch Synthesis of Thiazole Derivatives
This protocol is adapted from the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (0.06 mol) slowly.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add thiourea (0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After cooling, the precipitate is filtered, washed with water, and recrystallized from ethyl acetate to yield the final product.
Method B: Catalyst-Free Hantzsch-type Synthesis
This generalized method is based on the reaction of α-chloroglycinates with thioamides.[2][3]
Materials:
-
Ethyl 2-amino-2-chloroacetate
-
A suitable thioamide (e.g., thioformamide)
-
Appropriate solvent (e.g., ethanol or DMF)
Procedure:
-
Dissolve the ethyl 2-amino-2-chloroacetate (1 equivalent) and the thioamide (1 equivalent) in the chosen solvent.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Visualizing Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
Caption: Workflow for Hantzsch Synthesis (Method A).
Caption: Workflow for Modified Hantzsch Synthesis (Method B).
Caption: Workflow for One-Pot Synthesis (Method C).
There is currently no specific information available in the searched literature regarding signaling pathways directly involving this compound. Research in this area would be a valuable future contribution to understanding the biological significance of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Thiazole Derivatives, with a Focus on Ethyl Thiazol-2-ylglycinate Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of various thiazole derivatives, with a particular focus on analogs of Ethyl thiazol-2-ylglycinate. The information presented is supported by experimental data to aid in drug discovery and development efforts. While direct comparative data for this compound is limited in publicly available research, this guide utilizes data from its close structural analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate , and its derivatives to provide valuable insights into the structure-activity relationships of this class of compounds.
Anticancer Activity: Thiazole Derivatives as Prolific Cytotoxic Agents
Several studies have highlighted the potential of thiazole derivatives as potent anticancer agents. The following table summarizes the in vitro cytotoxic activity of various Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against different human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) |
| 1 | Ethyl 2-(substituted-amino)thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08[1] |
| 2 | Thiazole-coumarin hybrid | MCF-7 (Breast) | 0.98 |
| 3 | Thiazole-coumarin hybrid | HCT-116 (Colon) | 1.24 |
| 4 | Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate | Subpanel of 29 different tumor cell lines | Broad Spectrum Activity[2][3] |
Key Observations:
-
Compound 1 , an ethyl 2-(substituted-amino)thiazole-4-carboxylate derivative, demonstrated remarkable potency against the RPMI-8226 leukemia cell line with a GI₅₀ value of 0.08 µM[1].
-
Thiazole-coumarin hybrids (Compounds 2 and 3 ) exhibited significant cytotoxic activity against breast and colon cancer cell lines.
-
Certain bifunctional derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound 4 ) have shown a broad spectrum of anticancer activity against a wide range of human tumor cell lines[2][3].
Antimicrobial Activity: A Broad Spectrum of Inhibition
Thiazole derivatives have also been extensively investigated for their antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of various thiazole compounds against a panel of bacterial and fungal strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 5 | Heteroaryl(aryl) thiazole | S. aureus | 0.23-0.7 | C. albicans | 0.06-0.47 |
| 6 | Heteroaryl(aryl) thiazole | E. coli | 0.23-0.7 | - | - |
| 7 | Thiazole based Pyrrolidine | S. aureus | 400 (30.53 ± 0.42 mm inhibition) | - | - |
| 8 | Thiazole based Pyrrolidine | B. cereus | 400 (21.70 ± 0.36 mm inhibition) | - | - |
| 9 | 2-Aminothiazole Schiff Base | S. aureus (MDR) | 125 | - | - |
| 10 | 2-Aminothiazole Schiff Base | P. aeruginosa (MDR) | 250 | - | - |
Key Observations:
-
Heteroaryl(aryl) thiazole derivatives (Compounds 5 and 6 ) displayed potent and broad-spectrum antibacterial activity, as well as significant antifungal activity against Candida albicans.
-
Thiazole-pyrrolidine hybrids (Compounds 7 and 8 ) showed notable antibacterial activity against Gram-positive bacteria[4].
-
Schiff base derivatives of 2-aminothiazole (Compounds 9 and 10 ) were effective against multidrug-resistant bacterial strains.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data.
Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Antimicrobial Activity - Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the absorbance at 600 nm.
Signaling Pathways and Experimental Workflows
Thiazole derivatives have been shown to exert their biological effects through various signaling pathways. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
The diagram above illustrates the PI3K/Akt/mTOR signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the activation of Akt and subsequently mTORC1, promoting cell proliferation and survival. Certain thiazole derivatives have been identified as inhibitors of PI3K, thereby blocking this pro-survival pathway in cancer cells.
Caption: A typical experimental workflow for the biological evaluation of novel thiazole derivatives.
This workflow outlines the general process for screening and identifying lead compounds from a library of synthesized thiazole derivatives. Initial in vitro screening for anticancer and antimicrobial activities is followed by more detailed mechanistic studies for the most potent compounds to identify promising candidates for further drug development.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Spectroscopic Data of Thiazole-Containing Glycinate Ester Analogs
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-thiazoleacetate and related thiazole-containing esters. These compounds share a common thiazole core, with variations in the ester group and substitution on the thiazole ring.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl 2-amino-4-thiazoleacetate | CDCl₃ | 1.25 (t, 3H), 3.55 (s, 2H), 4.15 (q, 2H), 5.05 (s, 2H, NH₂), 6.25 (s, 1H)[1][2] |
| (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester | N/A | Data for a related structure, specific shifts not fully detailed in available sources.[3] |
| tert-Butyl acetate (for comparison of ester group) | N/A | 1.45 (s, 9H), 1.95 (s, 3H)[4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Ethyl 2-amino-4-thiazoleacetate | N/A | 14.1, 36.9, 61.2, 102.5, 149.0, 169.0, 171.0[5][6] |
| tert-Butyl acetate (for comparison of ester group) | N/A | 22.1, 28.4, 80.4, 170.1[7] |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| Ethyl 2-amino-4-thiazoleacetate | KBr Wafer / ATR | ~3400-3200 (N-H stretch), ~3100 (C-H stretch, aromatic), ~2980 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1620 (C=N stretch, thiazole), ~1540 (N-H bend)[2] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Mass-to-Charge Ratios (m/z) |
| Ethyl 2-amino-4-thiazoleacetate | GC-MS (EI) | 186 (M+), 141, 114, 113, 86, 71[2] |
| 2-Acetylthiazole (for thiazole fragmentation pattern) | Electron Ionization | 127 (M+), 85, 58, 43[8] |
| 2-Methylthiazole (for thiazole fragmentation pattern) | Electron Ionization | 99 (M+), 58, 57, 45[9] |
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[10]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[11]
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.[12]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. Integration of ¹H NMR signals helps determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond). This is a common and rapid method requiring minimal sample preparation.[13]
-
KBr Pellet (for solids): A few milligrams of the solid sample are ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. Then, the sample spectrum is recorded. The instrument passes an infrared beam through the sample and measures the absorption at different frequencies, typically in the range of 4000-400 cm⁻¹.[14][15]
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method (Electron Ionization - EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).[16][17] This causes the molecule to ionize and fragment. This is a "hard" ionization technique that provides structural information through fragmentation patterns.[18]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often represents the molecular ion (M+).
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical standard.
Caption: Workflow for spectroscopic characterization of chemical standards.
References
- 1. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester(391668-77-2) 1H NMR spectrum [chemicalbook.com]
- 4. tert-Butyl acetate (540-88-5) 1H NMR spectrum [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 13C NMR [m.chemicalbook.com]
- 7. tert-Butyl acetate (540-88-5) 13C NMR [m.chemicalbook.com]
- 8. 2-Acetylthiazole [webbook.nist.gov]
- 9. Thiazole, 2-methyl- [webbook.nist.gov]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epa.gov [epa.gov]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl Thiazol-2-ylglycinate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. Ethyl thiazol-2-ylglycinate, a key building block in the synthesis of various pharmaceutical compounds, requires robust and validated analytical methods to ensure quality and consistency. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of hypothetical HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation with highly selective and sensitive mass detection. |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 1000 ng/mL[1] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 µg/mL | ~0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~1.25 ng/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Matrix Effect | Low to Moderate | Moderate to High | High (can be mitigated) |
| Instrumentation Cost | Low | Moderate | High |
| Expertise Required | Low to Moderate | Moderate | High |
Detailed Experimental Protocols
The following are representative experimental protocols for each of the discussed analytical techniques. These are intended as a starting point and would require optimization and validation for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in bulk drug substances and simple formulations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.
-
Linearity: Determined by analyzing a series of at least five concentrations across the expected range.
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a blank matrix.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of measurements.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity than HPLC-UV and is suitable for identifying and quantifying the analyte in more complex matrices, provided it is volatile or can be derivatized.
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If the analyte is not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary.
-
An internal standard should be used for accurate quantification.
-
-
Validation Parameters:
-
Similar to HPLC-UV, with an emphasis on the selectivity provided by mass spectrometric detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., pharmacokinetic studies in plasma) and trace-level impurity quantification. A robust bioanalytical technique using LC-MS/MS has been developed for a novel aminothiazole, demonstrating its suitability for this class of compounds[1].
-
Chromatographic and Spectrometric Conditions:
-
Column: C18 or HILIC column suitable for LC-MS applications.
-
Mobile Phase: Gradient elution with a mixture of methanol or acetonitrile and water, both containing a small amount of formic acid or ammonium formate.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
Sample Preparation:
-
For biological samples, protein precipitation or solid-phase extraction (SPE) is typically required to remove matrix components. The protein precipitation method is a common choice for extracting analytes like novel aminothiazoles from plasma[1].
-
The extracted sample is then reconstituted in the initial mobile phase.
-
-
Validation Parameters:
-
In addition to the standard validation parameters, matrix effects, recovery, and stability in the biological matrix must be thoroughly evaluated.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for analytical method validation and a typical sample analysis process using chromatography.
Caption: General workflow for analytical method validation.
References
A Guide to Assessing the Cross-Reactivity of Ethyl Thiazol-2-ylglycinate in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the potential for cross-reactivity of Ethyl thiazol-2-ylglycinate in various analytical assays. Currently, there is a notable lack of specific published data on the cross-reactivity of this compound. Therefore, this document provides a framework for evaluating potential cross-reactivity, including hypothetical experimental protocols and data presentation formats. The focus is on providing a practical approach for researchers to assess the specificity of their assays for this and structurally related compounds.
Understanding the Potential for Cross-Reactivity
This compound possesses a thiazole ring and an ethyl ester group, structural motifs that are present in various pharmaceuticals and other biologically active molecules. Cross-reactivity in analytical assays, particularly immunoassays, arises when the assay's detection antibody or receptor binds to compounds other than the target analyte. This can lead to false-positive results or inaccurate quantification. For chromatographic methods, such as HPLC, co-elution of structurally similar compounds can also lead to interference.
Given the structure of this compound, potential cross-reactants could include other thiazole-containing compounds, particularly those with similar side chains. It is crucial for researchers utilizing assays where this compound may be present to validate the specificity of their methods.
Hypothetical Cross-Reactivity Data
To illustrate how cross-reactivity data for this compound would be presented, the following table summarizes hypothetical results from a competitive ELISA designed to detect a primary target compound.
| Compound Tested | Structure | Concentration at 50% Inhibition (IC50) (ng/mL) | Cross-Reactivity (%) |
| Primary Target Compound | (Hypothetical Structure) | 10 | 100 |
| This compound | (Structure of this compound) | 500 | 2.0 |
| Thiazole | (Structure of Thiazole) | > 10,000 | < 0.1 |
| Ethyl glycinate | (Structure of Ethyl glycinate) | > 10,000 | < 0.1 |
| Compound A (Thiazole analog) | (Hypothetical Structure) | 250 | 4.0 |
| Compound B (Ester analog) | (Hypothetical Structure) | 1,000 | 1.0 |
Note: This table contains hypothetical data for illustrative purposes only.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of this compound and other structurally related compounds in a competitive enzyme-linked immunosorbent assay (ELISA) for a specific target analyte.
Materials:
-
Microtiter plates coated with the target antigen
-
Primary antibody specific to the target analyte
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound
-
Potential cross-reactant compounds
-
Plate reader
Procedure:
-
Prepare a series of dilutions for the primary target compound (standard curve) and each potential cross-reactant, including this compound, in the assay buffer.
-
Add a fixed concentration of the primary antibody to each well of the antigen-coated microtiter plate.
-
Immediately add the different concentrations of the standard and potential cross-reactants to the wells.
-
Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate three times with the wash buffer to remove unbound reagents.
-
Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50).
-
Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Target / IC50 of Test Compound) x 100
High-Performance Liquid Chromatography (HPLC) Specificity Testing
Objective: To assess the potential for co-elution of this compound with a target analyte using a specific HPLC method.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical column appropriate for the target analyte
-
Mobile phase solvents
-
This compound standard
-
Target analyte standard
-
Blank matrix (e.g., plasma, urine)
Procedure:
-
Develop and optimize an HPLC method for the separation and detection of the target analyte.
-
Prepare individual standard solutions of the target analyte and this compound in a suitable solvent.
-
Inject each standard solution separately to determine their individual retention times.
-
Prepare a mixed standard solution containing both the target analyte and this compound.
-
Inject the mixed standard to assess the resolution between the two peaks. A baseline separation indicates no interference.
-
Spike a blank matrix with the target analyte and this compound, both individually and as a mixture.
-
Analyze the spiked matrix samples to confirm that the retention times and peak shapes are not affected by the matrix.
-
If co-elution occurs, the HPLC method must be further optimized (e.g., by changing the mobile phase composition, gradient, or column) to achieve adequate separation.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound in an immunoassay.
Caption: Workflow for assessing compound cross-reactivity using a competitive ELISA.
A Comparative Guide to Thiazolium Salt Performance in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
While Ethyl thiazol-2-ylglycinate itself is not typically employed as a catalyst, its core thiazole structure is the foundation for a powerful class of organocatalysts known as N-heterocyclic carbenes (NHCs). These catalysts are generated in situ from thiazolium salts and are highly effective in promoting key carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of various thiazolium salt-derived catalysts in the classic benzoin condensation reaction, supported by experimental data and detailed protocols.
From Thiazolium Salt to Active Catalyst: The N-Heterocyclic Carbene
The catalytic activity of a thiazolium salt begins with its deprotonation at the C2 position to form a highly nucleophilic N-heterocyclic carbene. This carbene is the true catalytic species responsible for the subsequent chemical transformations. The generation of the NHC is a critical activation step in the catalytic cycle.
Benchmarking Performance in the Benzoin Condensation
The benzoin condensation, a dimerization of two aldehydes to form an α-hydroxy ketone, is a benchmark reaction for evaluating the efficacy of thiazolium salt catalysts. The reaction relies on the catalyst's ability to induce "umpolung" (polarity reversal) of one aldehyde molecule, turning it into a nucleophile.
Comparative Performance of Azolium Salt Precatalysts
The choice of the azolium salt precatalyst significantly impacts reaction efficiency and, in the case of asymmetric catalysis, the enantiomeric excess of the product. Below is a summary of performance data for different precatalysts in the benzoin condensation of benzaldehyde.
| Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiamine Hydrochloride | 3M NaOH | EtOH/H₂O | 60-70 | 1.5 | ~90 | [1] |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Et₃N | Methanol | 50 | - | High | [2][3] |
| N,N-Dimethylbenzimidazolium iodide | NaOH | [bmim][PF₆] | 80 | 4.5 | 97 | [4] |
| Chiral Bicyclic Triazolium Salt | Et₃N | EtOH | RT | 24 | Good | [5][6] |
Note: Triazolium salts, a related class of NHC precatalysts, have been shown to provide higher enantiomeric excesses (up to 80%) compared to structurally similar thiazolium salts in asymmetric benzoin condensations.[5][6]
Experimental Protocols
General Protocol for Thiamine-Catalyzed Benzoin Condensation
This protocol is adapted from established laboratory procedures for the synthesis of benzoin from benzaldehyde using thiamine hydrochloride as the precatalyst.[1]
Methodology:
-
Catalyst Solution: Dissolve thiamine hydrochloride in water in a round-bottom flask. Add 95% ethanol and cool the solution in an ice bath.
-
Activation: Slowly add a 3M sodium hydroxide solution dropwise while keeping the temperature below 20°C. This generates the yellow-colored thiamine ylide, the active catalyst.
-
Reaction: Add pure benzaldehyde to the catalyst solution. Heat the mixture to a gentle reflux for 60-90 minutes.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to allow the benzoin product to crystallize.
-
Purification: Collect the crude product by vacuum filtration. Wash the crystals with cold water and then recrystallize from a 95% methanol/water solution to obtain pure benzoin.
Catalytic Mechanism: The Benzoin Condensation Cycle
The catalytic cycle for the benzoin condensation, as pioneered by Breslow, involves several key steps initiated by the N-heterocyclic carbene.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceasia.org [scienceasia.org]
- 5. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803635G [pubs.rsc.org]
- 6. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Ethyl Thiazol-2-ylglycinate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl thiazol-2-ylglycinate was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar thiazole-containing compounds and established laboratory chemical waste disposal protocols. Researchers and laboratory personnel must conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Summary
While specific hazard data for this compound is not available, an analysis of related thiazole derivatives suggests the following potential hazards. This information should be used for preliminary risk assessment and highlights the importance of appropriate personal protective equipment (PPE) and handling procedures.
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and a lab coat. Avoid contact with skin. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood. Avoid inhaling dust or vapors. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from collection to final disposal.
1. Waste Identification and Segregation:
-
Waste Characterization: Treat all this compound waste as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials such as strong oxidizing agents.
2. Personal Protective Equipment (PPE):
Before handling any waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a sealable, non-reactive waste container.
-
Do not fill the container to more than 80% of its capacity to allow for expansion.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of initial waste accumulation.
-
4. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Place all contaminated materials, including absorbents and cleaning supplies, into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
5. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks.
6. Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: Do not attempt to dispose of this compound down the drain or in regular trash.[1] All chemical waste must be disposed of through a licensed and approved waste disposal facility.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl thiazol-2-ylglycinate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl thiazol-2-ylglycinate was not located. The following guidance is based on the safety data of structurally similar thiazole-containing compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any chemical.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to minimize risk and ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified in related compounds, which include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Glasses with side shields or Goggles, and Face Shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a splash hazard.[1] |
| Skin | Chemical-resistant Gloves and Lab Coat | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Nitrile or neoprene gloves are generally recommended for handling organic chemicals. A long-sleeved lab coat should be worn at all times.[1] |
| Respiratory | NIOSH/MSHA-approved Respirator | Use a respirator if ventilation is inadequate or if irritation or other symptoms are experienced. A particulate filter conforming to EN 143 may be appropriate for solid forms of the compound.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is highly recommended.
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[3]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[3]
-
Avoid the formation of dust and aerosols.[1]
2. Handling the Compound:
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
If the compound is a solid, use caution when transferring to avoid creating dust.
3. In Case of Exposure:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams. The safety data for a similar compound indicates it should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
2. Disposal Procedure:
-
Dispose of the waste through an approved waste disposal plant.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated packaging should be disposed of as unused product.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
